molecular formula C10H10FN3 B13580196 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine

5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B13580196
M. Wt: 191.20 g/mol
InChI Key: WZSIFJBUOSGPTF-UHFFFAOYSA-N
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Description

5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C10H10FN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluoro-6-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-6-methylphenyl)-2-pyrimidinamine
  • 2-Fluoro-6-methylphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid

Uniqueness

5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like many pyrazole derivatives, exhibits potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for developing new pharmacological agents.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-fluoro-6-methylphenyl group. This specific substitution pattern may enhance its biological activity by influencing its binding affinity to various biological targets.

Compound Name Structure Features Unique Properties
This compoundFluorine and methyl substitution at position 5Potentially different binding affinities compared to other derivatives

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies indicate that compounds similar to this compound exhibit significant antiproliferative effects on liver cancer (HepG2) and cervical cancer (HeLa) cells, with IC50 values in the low micromolar range (0.08–12.07 mM) .

Case Study:
In vitro tests demonstrated that this compound could arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, which is critical for cancer cell division .

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has shown effectiveness in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in various assays .

Mechanism:
The anti-inflammatory mechanism may involve inhibition of specific kinases involved in inflammatory signaling pathways, such as p38 MAPK .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins. These studies suggest that the compound may bind effectively to the colchicine site on tubulin, which is crucial for its anticancer activity .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8/h2-5H,1H3,(H3,12,13,14)

InChI Key

WZSIFJBUOSGPTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2=CC(=NN2)N

Origin of Product

United States

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